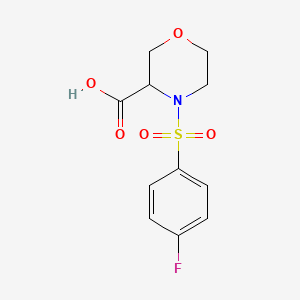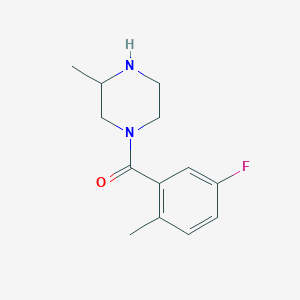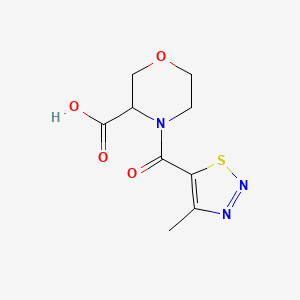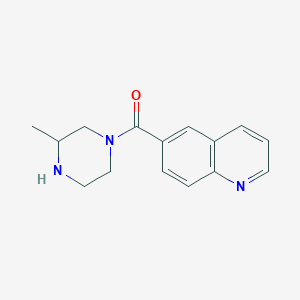
(3-Methylpiperazin-1-yl)-quinolin-6-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpiperazin-1-yl)-quinolin-6-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MQM and has a molecular formula of C16H17N3O. MQM is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
作用機序
The mechanism of action of MQM is not fully understood. However, it is believed that MQM acts by inhibiting certain enzymes and proteins that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
MQM has shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death in cancer cells. MQM has also shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Moreover, MQM has shown to inhibit the growth of various bacterial strains by disrupting their cell membrane.
実験室実験の利点と制限
MQM has various advantages for lab experiments. It is easy to synthesize and has shown to be stable under various conditions. Moreover, MQM has shown to be effective at low concentrations, which reduces the cost of experiments. However, MQM has some limitations, such as its solubility in water, which can affect its bioavailability and effectiveness in vivo.
将来の方向性
There are various future directions for the research on MQM. One possible direction is to study the structure-activity relationship of MQM and its derivatives to identify more potent compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of MQM to understand its bioavailability and effectiveness in vivo. Moreover, MQM can be studied for its potential applications in drug delivery systems and as a scaffold for the synthesis of other heterocyclic compounds.
Conclusion:
MQM is a promising compound that has potential applications in various scientific research fields. Its synthesis method is well-established, and it has shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. MQM has various advantages for lab experiments, but it also has some limitations. There are various future directions for the research on MQM, and further studies are needed to fully understand its potential applications.
合成法
The synthesis of MQM involves the reaction of 6-chloroquinoline-3-carbaldehyde with 3-methylpiperazine in the presence of a catalyst. The reaction leads to the formation of MQM as a yellow solid with a melting point of 135-137°C. This method is known as the Mannich reaction and is a well-established method for the synthesis of various heterocyclic compounds.
科学的研究の応用
MQM has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. MQM has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Moreover, MQM has been studied for its anti-microbial properties and has shown to be effective against various bacterial strains.
特性
IUPAC Name |
(3-methylpiperazin-1-yl)-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-10-18(8-7-16-11)15(19)13-4-5-14-12(9-13)3-2-6-17-14/h2-6,9,11,16H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBZMDIXXLJMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)
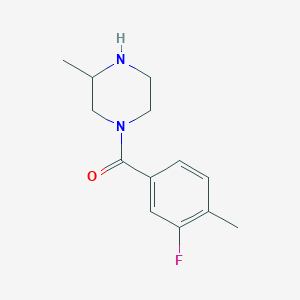
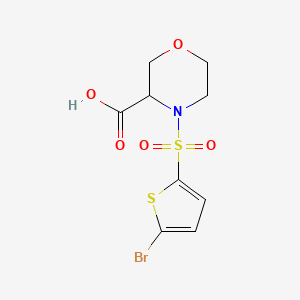

![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
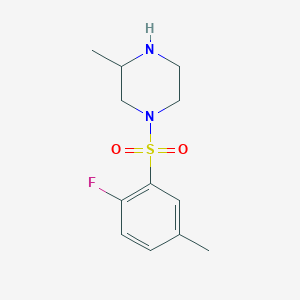
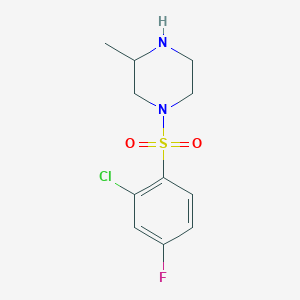
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-3-methylpiperazine](/img/structure/B7580997.png)
